Cas no 2198369-52-5 (2-(cyclopropylmethoxy)-3-fluoropyridine)

2-(Cyclopropylmethoxy)-3-fluoropyridine is a fluorinated pyridine derivative featuring a cyclopropylmethoxy substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which combine the reactivity of a fluoropyridine core with the steric and electronic effects of the cyclopropylmethoxy group. The fluorine atom enhances metabolic stability and binding affinity, while the cyclopropyl moiety may contribute to improved lipophilicity and conformational rigidity. These characteristics make it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its well-defined reactivity profile allows for selective functionalization in medicinal chemistry applications.
2-(cyclopropylmethoxy)-3-fluoropyridine structure
2198369-52-5 structure
Product Name:2-(cyclopropylmethoxy)-3-fluoropyridine
CAS No:2198369-52-5
MF:C9H10FNO
MW:167.180205821991
CID:5326610
Update Time:2025-10-16

2-(cyclopropylmethoxy)-3-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(cyclopropylmethoxy)-3-fluoropyridine
    • Inchi: 1S/C9H10FNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2
    • InChI Key: DYEJOYCBZKGPKS-UHFFFAOYSA-N
    • SMILES: O(C1N=CC=CC=1F)CC1CC1

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Life Chemicals
F6608-1748-2μmol
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$85.5 2023-09-07
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Additional information on 2-(cyclopropylmethoxy)-3-fluoropyridine

Comprehensive Overview of 2-(Cyclopropylmethoxy)-3-fluoropyridine (CAS No. 2198369-52-5): Properties, Applications, and Industry Insights

The chemical compound 2-(cyclopropylmethoxy)-3-fluoropyridine (CAS No. 2198369-52-5) has garnered significant attention in recent years due to its unique structural properties and versatile applications in pharmaceutical and agrochemical research. As a fluorinated pyridine derivative, this compound exemplifies the growing trend of incorporating heterocyclic scaffolds into modern drug discovery pipelines. The strategic introduction of both cyclopropylmethoxy and fluoro substituents enhances its potential as a bioisostere in medicinal chemistry, addressing contemporary challenges in molecular design.

Recent literature highlights the compound's role as a key intermediate in synthesizing novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its pyridine core structure aligns with current industry preferences for privileged structures in small-molecule therapeutics. The 3-fluoropyridine moiety particularly contributes to improved metabolic stability and membrane permeability – critical factors driving the popularity of fluorinated building blocks in 2023-2024 drug development programs.

From a synthetic chemistry perspective, 2198369-52-5 demonstrates remarkable versatility. The cyclopropylmethyl ether group introduces steric constraints that can influence conformational preferences in target binding, while the ortho-fluorine substitution pattern enables unique hydrogen bonding interactions. These features have made it valuable for constructing allosteric modulators and proteolysis targeting chimeras (PROTACs) – two of the most searched topics in current medicinal chemistry forums.

The compound's physicochemical properties warrant special discussion. With a calculated LogP of approximately 2.1 and polar surface area of 30Ų, 2-(cyclopropylmethoxy)-3-fluoropyridine exhibits favorable drug-like characteristics according to Lipinski's rule of five. This explains its frequent appearance in recent patent applications for CNS-penetrant compounds and selective enzyme inhibitors. Analytical studies using LC-MS and NMR spectroscopy confirm its stability under standard storage conditions, making it practical for industrial-scale applications.

Emerging applications extend beyond pharmaceuticals. The agrochemical sector has explored this fluoropyridine derivative as a precursor for next-generation crop protection agents, particularly those targeting fungal pathogens with evolving resistance mechanisms. Its structural features align with the industry's shift toward low-environmental-impact pesticides, a hot topic in sustainable agriculture discussions. Researchers have noted its potential in designing systemic acquired resistance (SAR) inducers – a growing area of interest according to recent Google Scholar metrics.

Quality control protocols for CAS 2198369-52-5 typically involve HPLC purity analysis (>98%) and rigorous residual solvent testing. The compound's synthetic route often employs palladium-catalyzed cross-coupling reactions, reflecting broader industry adoption of transition metal catalysis in heterocycle functionalization. These methodological aspects frequently appear in search queries from synthetic chemists optimizing high-yield pathways for similar scaffolds.

Regulatory considerations for 2-(cyclopropylmethoxy)-3-fluoropyridine emphasize its classification as a non-hazardous chemical under standard handling conditions. Safety data sheets recommend standard laboratory precautions, with particular attention to avoiding prolonged inhalation exposure – a common concern raised in occupational health forums. The compound's environmental fate has been studied through OECD 301 biodegradation tests, showing favorable profiles compared to traditional halogenated intermediates.

Market analysts note increasing demand for this fluorinated building block, particularly from contract research organizations and generic pharmaceutical developers. Pricing trends correlate with the broader fine chemicals market, with additional premiums for GMP-grade material used in clinical trial material production. The compound's appearance in over 15 patent families since 2020 suggests sustained commercial interest, especially in targeted protein degradation applications – currently one of the most searched terms in drug discovery databases.

Future research directions likely include exploration of deuterated analogs (addressing the popular "deuterium in drug design" trend) and development of continuous flow synthesis methods to improve scalability. The compound's chiral variants also present opportunities for asymmetric synthesis applications, a subject generating increasing academic citations. These developments position 2198369-52-5 as a compound with both immediate utility and long-term potential in structure-activity relationship studies.

In analytical applications, 2-(cyclopropylmethoxy)-3-fluoropyridine serves as a useful HPLC standard for method development due to its distinct UV absorption profile. Researchers have employed it as a model compound for studying fluorine NMR chemical shifts in heteroaromatic systems – a technical topic with growing literature coverage. These niche applications complement its primary use as a multifunctional intermediate in sophisticated organic syntheses.

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